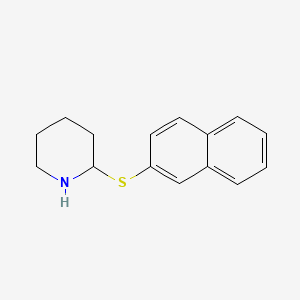
2-Naphthalen-2-ylsulfanylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalen-2-ylsulfanylpiperidine is a compound that combines the structural features of naphthalene and piperidine. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while piperidine is a six-membered heterocyclic amine. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-ylsulfanylpiperidine typically involves the reaction of 2-naphthol with piperidine under specific conditions. One common method is the multicomponent reaction approach, which utilizes 2-naphthol as a starting material due to its electron-rich aromatic framework and multiple reactive sites . The reaction can be catalyzed by various Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalen-2-ylsulfanylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
2-Naphthalen-2-ylsulfanylpiperidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Naphthalen-2-ylsulfanylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and ion channels, influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-Naphthalen-2-ylsulfanylpiperidine, known for its use in organic transformations.
Piperidine: A six-membered heterocyclic amine with various pharmacological applications.
Naphthalene: A polycyclic aromatic hydrocarbon with applications in the production of dyes and insecticides.
Uniqueness
This compound is unique due to its combined structural features of naphthalene and piperidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research applications.
Properties
CAS No. |
6632-08-2 |
|---|---|
Molecular Formula |
C15H17NS |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylpiperidine |
InChI |
InChI=1S/C15H17NS/c1-2-6-13-11-14(9-8-12(13)5-1)17-15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 |
InChI Key |
SSDJCPZDKFJSKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)SC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















